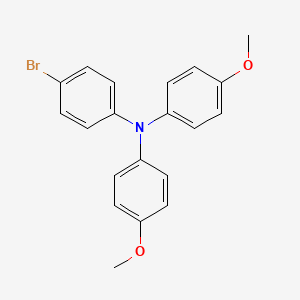

4-bromo-N,N-bis(4-methoxyphenyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO2/c1-23-19-11-7-17(8-12-19)22(16-5-3-15(21)4-6-16)18-9-13-20(24-2)14-10-18/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCDCFFPMMCPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194416-45-0 | |

| Record name | 4-Bromo-4',4''-dimethoxytriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

This document provides a comprehensive technical overview of a laboratory-scale synthesis protocol for 4-bromo-N,N-bis(4-methoxyphenyl)aniline, a triarylamine derivative. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed procedural information.

Reaction Overview

The synthesis involves the electrophilic bromination of 4,4'-dimethoxytriphenylamine using N-bromosuccinimide (NBS) as the bromine source. The reaction is conducted in dimethylformamide (DMF), a polar aprotic solvent, at room temperature. The desired product is subsequently isolated and purified through a series of work-up and chromatographic steps.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

| Parameter | Value | Reference |

| Starting Material (4,4'-Dimethoxytriphenylamine) | 9.0 g (29.5 mmol) | [1] |

| Brominating Agent (N-bromosuccinimide) | 5.25 g (29.5 mmol) | [1] |

| Solvent (Dimethylformamide) | 130 mL (total) | [1] |

| Reaction Time | 23 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Product Yield | 12.1 g (100%) | [1] |

| Purity | Not explicitly stated, but purified by chromatography | [1] |

| Molecular Formula | C20H18BrNO2 | [2][3][4] |

| Molecular Weight | 384.27 g/mol | [2][3] |

| Appearance | Beige solid | [2][3] |

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.[1]

Materials:

-

4,4'-Dimethoxytriphenylamine

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Silica gel

-

Hexane

-

Ethyl acetate

-

Water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 9.0 g (29.5 mmol) of 4,4'-dimethoxytriphenylamine in 100 mL of dimethylformamide (DMF).[1]

-

Reagent Addition: In a separate flask, dissolve 5.25 g (29.5 mmol) of N-bromosuccinimide (NBS) in 30 mL of DMF. Add this solution dropwise to the solution of 4,4'-dimethoxytriphenylamine.[1]

-

Reaction: Stir the resulting mixture at room temperature for 23 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

-

Quenching: Upon completion, quench the reaction by adding 600 mL of water.[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (4 x 150 mL).[1]

-

Washing: Combine the organic layers and wash with a saturated sodium thiosulfate solution (4 x 150 mL).[1]

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[1]

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude product by flash chromatography on a silica gel column using a 5:1 mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.[1]

Characterization:

The structure of the final product was confirmed by 1H NMR spectroscopy.[1]

-

1H NMR (300 MHz, CDCl3): δ 7.28 (d, J = 9.0 Hz, 2H), 7.05 (d, J = 9.0 Hz, 4H), 6.90 (d, J = 9.0 Hz, 4H), 6.73 (d, J = 9.0 Hz, 2H), 3.77 (s, 6H).[1]

Diagrams

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to 4-bromo-N,N-bis(4-methoxyphenyl)aniline

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key data for 4-bromo-N,N-bis(4-methoxyphenyl)aniline, a compound of interest for researchers in materials science and drug development.

Core Physicochemical Properties

This compound is a triarylamine derivative. Its core properties are summarized in the table below, providing a foundational dataset for experimental design and evaluation.

| Property | Value | Reference |

| CAS Number | 194416-45-0 | [1][2][3][4][5] |

| Molecular Formula | C20H18BrNO2 | [1][3][4][5] |

| Molecular Weight | 384.27 g/mol | [1][3][4] |

| Synonyms | N-(4-bromophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline; 4-Bromo-4′,4”-dimethoxytriphenylamine | [3] |

| Physical Form | Beige solid | [1][4] |

| Purity | ≥98% | [5] |

| Storage Conditions | Sealed in a dry environment at room temperature, away from light. | [5] |

Spectroscopic Data

Structural confirmation of this compound is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum shows distinct signals corresponding to the aromatic protons and the methoxy groups.

-

δ 7.28 (d, J = 9.0 Hz, 2H)

-

δ 7.05 (d, J = 9.0 Hz, 4H)

-

δ 6.90 (d, J = 9.0 Hz, 4H)

-

δ 6.73 (d, J = 9.0 Hz, 2H)

-

δ 3.77 (s, 6H) [2]

Experimental Protocols

A detailed and validated protocol for the synthesis and purification of this compound is crucial for obtaining high-purity material for research purposes.

Synthesis of this compound [2]

This protocol details the bromination of 4,4'-dimethoxytriphenylamine using N-bromosuccinimide (NBS).

-

Materials:

-

4,4'-Dimethoxytriphenylamine (9.0 g, 29.5 mmol)

-

N-bromosuccinimide (NBS) (5.25 g, 29.5 mmol)

-

Dimethylformamide (DMF) (130 mL total)

-

Dichloromethane

-

Saturated sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Silica gel

-

Hexane/Ethyl acetate (5:1 mixture)

-

Water

-

-

Procedure:

-

Dissolve 4,4'-dimethoxytriphenylamine in 100 mL of DMF in a 250 mL round bottom flask.

-

In a separate flask, dissolve NBS in 30 mL of DMF.

-

Slowly add the NBS solution dropwise to the solution of 4,4'-dimethoxytriphenylamine.

-

Stir the reaction mixture at room temperature for 23 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, quench it by adding 600 mL of water.

-

Extract the product with dichloromethane (4 x 150 mL).

-

Combine the organic layers and wash with a saturated sodium thiosulfate solution (4 x 150 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product using flash chromatography on a silica gel column.

-

Elute the column with a 5:1 hexane/ethyl acetate solvent mixture.

-

Combine the fractions containing the pure product and concentrate under pressure to yield pure this compound. This protocol reports a 100% yield (12.1 g).[2]

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Safety Information

It is essential to handle this compound with appropriate safety precautions.

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

References

- 1. This compound | Borun New Material - ChemBorun [chemborun.com]

- 2. This compound | 194416-45-0 [chemicalbook.com]

- 3. escientificsolutions.com [escientificsolutions.com]

- 4. This compound [greatcellsolarmaterials.com]

- 5. This compound, CasNo.194416-45-0 Watson International Ltd United Kingdom [watson.lookchem.com]

4-bromo-N,N-bis(4-methoxyphenyl)aniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-bromo-N,N-bis(4-methoxyphenyl)aniline, a key intermediate in the development of advanced organic electronic materials.

Core Compound Data

This compound is a triarylamine derivative recognized for its utility as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its molecular structure lends itself to the formation of stable, efficient hole transport layers (HTL).

| Parameter | Value | Reference |

| Molecular Formula | C20H18BrNO2 | [1][2] |

| Molecular Weight | 384.27 g/mol | [1][2] |

| CAS Number | 194416-45-0 | [1][2] |

| Appearance | Beige solid | [1][2] |

| Synonyms | N-(4-bromophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline, 4-Bromo-4′,4”-dimethoxytriphenylamine |

Experimental Protocols

General Synthetic Approach: Buchwald-Hartwig Amination

This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an amine. For the synthesis of this compound, the reactants would likely be 4-bromoaniline and a suitable 4-methoxyphenylating agent, or alternatively, 1,4-dibromobenzene and bis(4-methoxyphenyl)amine.

-

Reaction Components:

-

Aryl halide (e.g., 4-bromoiodobenzene)

-

Amine (e.g., bis(4-methoxyphenyl)amine)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., a biarylphosphine ligand like SPhos or XPhos)

-

Base (e.g., NaOtBu, K2CO3)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

-

General Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, amine, palladium catalyst, ligand, and base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.

-

Anhydrous solvent is added via syringe.

-

The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred for several hours until completion, monitored by techniques like TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography.

-

Analytical Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded to elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in Organic Electronics

Triarylamine derivatives, such as this compound, are crucial components in the fabrication of organic electronic devices. Their primary role is to serve as a Hole Transport Layer (HTL) in OLEDs. The HTL facilitates the injection and transport of holes from the anode to the emissive layer, enhancing the efficiency and stability of the device.

Caption: Workflow of an OLED device highlighting the role of the Hole Transport Layer.

Signaling Pathways and Logical Relationships

In the context of organic electronics, the "signaling pathway" can be understood as the flow of charge carriers (holes and electrons) within the device. The logical relationship between the different layers of an OLED is sequential and cooperative, leading to the emission of light.

Caption: Logical flow of charge carriers in an OLED leading to light emission.

References

Delving into the Solubility of 4-bromo-N,N-bis(4-methoxyphenyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Characteristics

4-bromo-N,N-bis(4-methoxyphenyl)aniline is a solid, beige-colored compound.[1][2] As a derivative of triphenylamine, it is expected to be largely non-polar, a characteristic that dictates its solubility behavior. While aniline, a related parent compound, is slightly soluble in water, it is miscible with most common organic solvents such as ethanol, ether, and chloroform.[3] For a similar compound, 4-bromoaniline, solubility is noted in organic solvents like ethanol, ether, and chloroform.[4] The introduction of bulky, non-polar groups, such as the two 4-methoxyphenyl groups in the target compound, generally decreases aqueous solubility and enhances solubility in organic solvents. This is further supported by the observation that trimethylsilyl groups on a similar aniline derivative enhance its stability and solubility in organic solvents.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Temperature (°C) | Pressure (atm) |

| e.g., Dichloromethane | ||||

| e.g., Chloroform | ||||

| e.g., Tetrahydrofuran | ||||

| e.g., Toluene | ||||

| e.g., Acetone | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Hexane |

Experimental Protocols for Solubility Determination

The following are general experimental protocols that can be adapted to determine the solubility of this compound in various organic solvents.

Method 1: Gravimetric Method

This method involves preparing a saturated solution of the compound and then determining the mass of the dissolved solid.

-

Sample Preparation : Accurately weigh an excess amount of this compound into a vial.

-

Solvent Addition : Add a known volume of the desired organic solvent to the vial.

-

Equilibration : Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation : Allow the solution to stand undisturbed at the same constant temperature until the undissolved solid has completely settled. Centrifugation can be employed to expedite this process.

-

Aliquoting : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation : Transfer the aliquot to a pre-weighed container and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Mass Determination : Once the solvent is fully evaporated, weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

Calculation : Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved solid and the volume of the aliquot taken.

Method 2: Spectroscopic Method (UV-Vis)

This method is suitable if the compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the desired solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation : Prepare a saturated solution as described in steps 1-4 of the Gravimetric Method.

-

Dilution : Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement : Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination : Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation : Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent.

Synthesis and Applications

This compound is a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and perovskite solar cells.[5] Its triphenylamine core serves as a good hole-transporting moiety.

Synthesis Workflow

The synthesis of this compound typically involves the bromination of N,N-bis(4-methoxyphenyl)aniline.

Caption: Synthesis of this compound.

Role in Organic Electronic Devices

In OLEDs and perovskite solar cells, derivatives of this compound are often used in the hole transport layer (HTL). The function of the HTL is to facilitate the transport of holes from the anode to the emissive layer (in OLEDs) or the perovskite absorber layer (in solar cells).

Caption: Role in organic electronic device architecture.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-bromo-N,N-bis(4-methoxyphenyl)aniline. This document details the experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents the available data in a clear, tabular format for easy reference and comparison. Furthermore, logical relationships in spectral interpretation and experimental workflows are visualized through diagrams to aid in understanding.

Introduction

This compound is a triarylamine derivative. Triarylamines are an important class of organic compounds with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and as hole-transporting materials. Spectroscopic techniques like NMR are fundamental for the structural elucidation and purity assessment of these molecules. This guide focuses on the detailed ¹H and ¹³C NMR spectral data of this specific compound.

Data Presentation

The quantitative NMR data is summarized in the tables below. The ¹H NMR data was successfully obtained, while specific experimental ¹³C NMR data for this compound was not available in the searched literature.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.28 | Doublet (d) | 2H | 9.0 | Ar-H (ortho to Bromine) |

| 7.05 | Doublet (d) | 4H | 9.0 | Ar-H (ortho to Nitrogen on methoxyphenyl rings) |

| 6.90 | Doublet (d) | 4H | 9.0 | Ar-H (meta to Nitrogen on methoxyphenyl rings) |

| 6.73 | Doublet (d) | 2H | 9.0 | Ar-H (meta to Bromine) |

| 3.77 | Singlet (s) | 6H | - | -OCH ₃ |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Specific experimental ¹³C NMR data for this compound was not found in the publicly available literature searched.

Experimental Protocols

The following section outlines a general methodology for the acquisition of NMR spectra, based on standard laboratory practices.

Sample Preparation

A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 300 MHz or 400 MHz instrument.

-

¹H NMR Spectroscopy: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular structure with proton assignments and a typical experimental workflow for NMR analysis.

References

In-depth Technical Guide to the Crystal Structure Analysis of a Diarylamine: A Case Study of 4-bromo-N-(4-bromophenyl)aniline

Disclaimer: The following technical guide details the crystal structure analysis of 4-bromo-N-(4-bromophenyl)aniline . At the time of this report, comprehensive crystallographic data for the requested compound, 4-bromo-N,N-bis(4-methoxyphenyl)aniline, was not publicly available. Therefore, 4-bromo-N-(4-bromophenyl)aniline, a structurally related diarylamine, has been chosen as a representative case study to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis in this class of compounds.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the experimental protocols, data analysis, and structural characteristics of a representative brominated diarylamine.

Introduction

Diarylamines are a significant class of organic compounds with applications in materials science, medicinal chemistry, and as synthetic intermediates. Their three-dimensional structure, dictated by the crystalline arrangement, profoundly influences their physical and biological properties. This document provides a comprehensive analysis of the crystal structure of 4-bromo-N-(4-bromophenyl)aniline, a molecule that serves as an analogue to brominated diphenyl ether flame retardants.[1][2] The analysis is based on single-crystal X-ray diffraction data, which allows for the precise determination of atomic positions and molecular geometry.

Molecular Structure and Conformation

The molecule 4-bromo-N-(4-bromophenyl)aniline (C₁₂H₉Br₂N) exhibits a "propeller-like" conformation, which is characteristic of diarylamines.[1][2] The two phenyl rings are twisted with respect to each other around the central nitrogen atom. This twisting is a result of steric hindrance between the ortho-hydrogens on the adjacent rings.

Key conformational features include the dihedral angle between the two benzene rings and the pitch angles. The pitch angle is defined as the angle between the mean plane of each aryl group and the plane defined by the C-N-C bridging angle.[1][2] In the case of 4-bromo-N-(4-bromophenyl)aniline, the dihedral angle between the benzene rings is 47.32 (5)°.[1][2] The pitch angles are 18.1 (2)° and 31.7 (2)°.[1][2] The aryl-bridging C—N—C angle is 128.5 (2)°.[1]

Crystallographic Data

The crystallographic data for 4-bromo-N-(4-bromophenyl)aniline provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

Table 1: Crystal Data and Structure Refinement Details for 4-bromo-N-(4-bromophenyl)aniline. [1][2]

| Parameter | Value |

| Empirical Formula | C₁₂H₉Br₂N |

| Formula Weight | 327.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9993 (12) |

| b (Å) | 13.032 (3) |

| c (Å) | 14.228 (3) |

| β (°) | 96.967 (3) |

| Volume (ų) | 1104.2 (4) |

| Z | 4 |

| Temperature (K) | 125 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Absorption coefficient (mm⁻¹) | 7.30 |

| F(000) | 624 |

| Crystal size (mm) | 0.30 x 0.30 x 0.17 |

| θ range for data collection (°) | 2.3 to 30.2 |

| Reflections collected | 17275 |

| Independent reflections | 3373 |

| R_int | 0.026 |

| Data/restraints/parameters | 3373 / 0 / 145 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I>2σ(I)] | R₁ = 0.026, wR₂ = 0.064 |

| R indices (all data) | R₁ = 0.034, wR₂ = 0.067 |

Intermolecular Interactions

In the crystal structure of 4-bromo-N-(4-bromophenyl)aniline, there is no evidence of classical N—H···N hydrogen bonding.[1][2] However, a notable short intermolecular Br···Br contact of 3.568 (1) Å is observed, which is shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å).[1] This suggests the presence of halogen bonding, which can play a significant role in the stabilization of the crystal packing.

Experimental Protocols

The synthesis of a related compound, (E)-N,1-bis(4-bromophenyl)methanimine, involves the condensation reaction of 4-bromobenzaldehyde with 4-bromoaniline in an equimolar ratio.[3] The reactants are dissolved in ethanol and refluxed for 6 hours at 363 K.[3] After cooling to room temperature, the precipitated product is purified by repeated recrystallization from ethanol.[3] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture, such as ethanol or a methanol/chloroform mixture (1:1), at room temperature.[3] For the title compound, crystalline 4-bromo-N-(4-bromophenyl)aniline was purchased from a commercial source.[1][2]

A suitable single crystal is mounted on a diffractometer. The data for 4-bromo-N-(4-bromophenyl)aniline was collected on a Bruker APEXII CCD area-detector diffractometer.[1] The crystal is kept at a constant low temperature (125 K) during data collection to minimize thermal vibrations of the atoms.[1][2] The diffractometer uses graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1]

Data is collected using a series of ω and φ scans to cover a significant portion of the reciprocal space. The collected diffraction data is then processed, which includes integration of the reflection intensities and correction for various factors such as absorption. An absorption correction is applied using a multi-scan method (e.g., SADABS).[1]

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1] The final refinement includes the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms. The quality of the final refined model is assessed by the R-factors, the goodness-of-fit, and the residual electron density map.

Logical Workflow

The process of determining and analyzing a crystal structure follows a well-defined workflow, from sample preparation to the final analysis of the structural features.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of 4-bromo-N-(4-bromophenyl)aniline as a representative example for diarylamines. The methodologies described, from synthesis and crystallization to X-ray data collection and structure refinement, are fundamental to the field of chemical crystallography. The detailed structural data presented in the tables and the workflow diagram offer a comprehensive resource for researchers working with similar compounds. The understanding of the three-dimensional structure and intermolecular interactions is crucial for the rational design of new materials and therapeutic agents.

References

An In-depth Technical Guide to the Electrochemical Properties of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,N-bis(4-methoxyphenyl)aniline is a triarylamine derivative of significant interest in materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its molecular structure, featuring a bromine substituent and two methoxy groups, suggests tunable electronic and electrochemical properties that are crucial for its function as a hole-transporting material. This guide provides a comprehensive overview of the expected electrochemical properties and the methodologies used to characterize them.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 194416-45-0 |

| Molecular Formula | C20H18BrNO2 |

| Molecular Weight | 384.27 g/mol |

| Appearance | Beige solid |

Electrochemical Properties

Triarylamine derivatives are known for their ability to undergo reversible oxidation processes, making them excellent candidates for hole-transporting layers in electronic devices. The electrochemical behavior of this compound is expected to be characterized by one or more reversible oxidation waves, corresponding to the formation of a stable radical cation and potentially a dication at higher potentials.

Expected Cyclic Voltammetry Data

The cyclic voltammetry (CV) of this compound would likely exhibit a reversible one-electron oxidation peak. The methoxy groups, being electron-donating, are expected to lower the oxidation potential compared to unsubstituted triphenylamine. Conversely, the electron-withdrawing bromine atom would likely increase the oxidation potential. The interplay of these substituents will determine the final redox potential.

Table of Expected Electrochemical Data:

| Parameter | Expected Value Range |

| First Oxidation Potential (Epa) | +0.6 to +1.0 V vs. Ag/AgCl |

| First Reduction Potential (Epc) | +0.5 to +0.9 V vs. Ag/AgCl |

| Formal Potential (E°') | +0.55 to +0.95 V vs. Ag/AgCl |

| Peak Separation (ΔEp) | 60 - 100 mV |

These values are estimations based on related triarylamine structures and can vary depending on the experimental conditions.

Experimental Protocols

The following section outlines a typical experimental protocol for the electrochemical characterization of this compound using cyclic voltammetry.

Materials and Reagents

-

Analyte: this compound (typically 1-5 mM solution)

-

Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), electrochemical grade

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAPO4) (typically 0.1 M)

-

Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) disk electrode

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum (Pt) wire or foil

-

Inert Gas: Argon or Nitrogen for deoxygenation

Instrumentation

-

Potentiostat/Galvanostat with a three-electrode setup.

Experimental Procedure

-

Electrode Preparation: The working electrode is polished with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by sonication in deionized water and the chosen solvent to ensure a clean and smooth surface.

-

Solution Preparation: The analyte and the supporting electrolyte are dissolved in the solvent to the desired concentrations.

-

Deoxygenation: The electrochemical cell containing the solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution during the experiment.

-

Cyclic Voltammetry Measurement: The potential is scanned from an initial potential (where no faradaic reaction occurs) towards a more positive potential and then reversed. The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the reversibility of the redox process.

-

Data Analysis: The peak potentials (Epa and Epc) and peak currents (ipa and ipc) are determined from the voltammogram. The formal potential (E°') is calculated as the average of the anodic and cathodic peak potentials. The peak separation (ΔEp) is the difference between Epa and Epc.

Electropolymerization

Aniline and its derivatives can undergo electropolymerization to form conductive polymer films on the electrode surface. This process is initiated by the oxidation of the monomer to a radical cation.

Proposed Electropolymerization Mechanism

The electropolymerization of this compound is expected to proceed through a radical coupling mechanism, similar to other aniline derivatives. The key steps are:

-

Oxidation of the Monomer: The monomer is oxidized at the electrode surface to form a radical cation.

-

Radical Coupling: Two radical cations couple to form a dimer.

-

Deprotonation: The dimer loses two protons to re-aromatize.

-

Chain Propagation: The dimer is further oxidized, and the process of coupling and deprotonation continues, leading to the growth of a polymer chain on the electrode surface.

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for Cyclic Voltammetry Analysis.

Proposed Electropolymerization Pathway

Caption: Proposed Electropolymerization Mechanism.

Conclusion

This compound possesses the key structural features of a promising hole-transporting material. While direct experimental data on its electrochemical properties are scarce, the well-understood behavior of analogous triarylamine compounds allows for a reliable prediction of its redox characteristics. The methodologies and expected outcomes detailed in this guide provide a solid foundation for researchers and professionals seeking to explore the potential of this and similar molecules in the field of organic electronics and beyond. Further experimental investigation is warranted to precisely quantify its electrochemical parameters and to explore its electropolymerization capabilities.

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,N-bis(4-methoxyphenyl)aniline is a triarylamine derivative. This class of compounds is widely recognized for its application in organic electronics, particularly as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The thermal stability of these materials is a critical parameter that directly influences the operational lifetime and performance of such devices. High thermal stability, characterized by a high decomposition temperature (Td) and a high glass transition temperature (Tg), is essential to prevent material degradation during device fabrication and operation, which often involve elevated temperatures. This guide explores the expected thermal properties of this compound, potential degradation pathways, and the standard methodologies for their characterization.

Expected Thermal Properties

Triarylamine derivatives are known for their robust thermal stability. While specific data for this compound is unavailable, data from analogous compounds provide a reasonable estimation of its thermal properties.

Table 1: Thermal Properties of Structurally Related Triarylamine Derivatives

| Compound Name | Structure | Decomposition Temp. (Td, °C) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |

| ADT-TPA | Anthradithiophene core with triphenylamine arms | >387 | 131.7-134.9 | 250.1 |

| ADT-DPA | Anthradithiophene core with diphenylamine arms | >327 | 116.7-119.4 | 262.1 |

| 2,7-OPOT | 9,10-Dimethoxyphenanthrene core | 417 | - | - |

| 3,6-OPOT | 9,10-Dimethoxyphenanthrene core | 403 | - | - |

| Spiro-OMeTAD | Spirobifluorene core with methoxy-substituted triphenylamine arms | 441 | 125 | - |

| CBPPO | Carbazole-based bipolar host material | 460 | 147 | - |

| CBPmBI | Carbazole-based bipolar host material | 494 | 157 | - |

Note: The data presented is for comparative purposes and is derived from various research publications on hole-transporting materials.[1][2][3]

Based on these related compounds, it is anticipated that this compound will exhibit a high decomposition temperature, likely in the range of 350-450 °C. The glass transition temperature is expected to be above 100 °C, contributing to the morphological stability of thin films at elevated temperatures.

Potential Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through the cleavage of its weakest chemical bonds. The primary degradation pathways likely involve:

-

C-N Bond Scission: The bonds between the central nitrogen atom and the aromatic rings are susceptible to cleavage at high temperatures, leading to the formation of smaller aromatic amine and phenyl radical fragments.

-

C-Br Bond Scission: The carbon-bromine bond is also a potential site for homolytic cleavage, which would release a bromine radical and a triarylamine radical. This can initiate further radical-induced decomposition reactions.[4][5][6]

-

Ether Linkage Cleavage: The methoxy groups (-OCH3) on the phenyl rings may also degrade, potentially through the cleavage of the C-O bond, leading to the formation of phenols and methyl radicals.

-

Polymerization and Char Formation: At very high temperatures, the radical fragments generated can recombine to form larger, more complex, and often polymeric structures, ultimately leading to the formation of a carbonaceous char.[4]

The degradation process can be influenced by the atmosphere (inert or oxidative) in which the heating occurs. In an oxidative environment, the degradation is expected to be more complex, involving reactions with oxygen that can lead to the formation of oxidized byproducts.

Experimental Protocols for Thermal Analysis

The thermal stability and degradation of this compound can be systematically investigated using a combination of thermoanalytical and chromatographic techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature.[7]

Detailed Experimental Protocol for TGA:

-

Sample Preparation:

-

Ensure the sample is a fine, homogeneous powder to promote uniform heating.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[8]

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument's microbalance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to remove any air and prevent premature oxidation.[7]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, to a final temperature well above the expected decomposition range (e.g., 800 °C).[9]

-

-

Data Analysis:

-

Plot the sample weight percentage as a function of temperature.

-

The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (T5%). The onset temperature of decomposition can also be determined from the intersection of the baseline and the tangent of the decomposition step.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine phase transitions such as melting (Tm) and glass transitions (Tg).[10][11]

Detailed Experimental Protocol for DSC:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered sample into a clean DSC pan (typically aluminum).

-

Hermetically seal the pan to ensure a closed system, especially if the material is volatile.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

A heat-cool-heat cycle is typically employed to erase the sample's prior thermal history.[12]

-

First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition.

-

Second Heat: Heat the sample again at the same controlled rate to the final temperature. The data from the second heating scan is typically used for analysis.[1]

-

-

Data Analysis:

-

The glass transition temperature (Tg) is observed as a step-like change in the heat flow curve.

-

The melting temperature (Tm) is determined as the peak temperature of the endothermic melting event. For pure organic compounds, the onset of the peak is often taken as the melting point.[12]

-

Analysis of Degradation Products

To understand the degradation mechanism, it is crucial to identify the chemical species formed during thermal decomposition.

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.[13][14][15]

Detailed Experimental Protocol for Py-GC-MS:

-

Sample Preparation:

-

A small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.[14]

-

-

Pyrolysis:

-

The sample is rapidly heated to a specific decomposition temperature (determined from TGA) in an inert atmosphere.

-

-

GC Separation:

-

The resulting pyrolysis products (pyrolysate) are swept by a carrier gas into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.

-

-

MS Detection and Identification:

-

The separated components are introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

-

The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual degradation products.

-

HPLC-MS can be used to analyze less volatile or thermally labile degradation products that are not amenable to GC-MS.

Detailed Experimental Protocol for HPLC-MS:

-

Sample Preparation:

-

The residue after a TGA experiment or a sample heated in a furnace can be dissolved in a suitable organic solvent.

-

The solution is filtered to remove any insoluble char.

-

-

HPLC Separation:

-

MS Detection and Identification:

-

The eluent from the HPLC is introduced into a mass spectrometer (e.g., with an electrospray ionization - ESI - source).

-

The mass spectra of the separated components are used to determine their molecular weights and fragmentation patterns, aiding in their identification.[18]

-

Visualized Workflows and Relationships

Caption: Workflow for the comprehensive thermal analysis of this compound.

Caption: Postulated thermal degradation pathways for this compound.

Conclusion

While direct experimental data for this compound is currently lacking, a comprehensive understanding of its thermal stability and degradation can be inferred from the behavior of analogous triarylamine compounds. It is expected to be a thermally stable material with a high decomposition temperature, making it suitable for applications in organic electronics. The degradation is likely to proceed via the cleavage of C-N and C-Br bonds. A systematic investigation using the detailed TGA, DSC, Py-GC-MS, and HPLC-MS protocols outlined in this guide would be necessary to fully elucidate its thermal properties and degradation mechanisms. Such studies are crucial for predicting the long-term stability and performance of devices incorporating this material.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 6. Research Portal [researchportal.murdoch.edu.au]

- 7. epfl.ch [epfl.ch]

- 8. torontech.com [torontech.com]

- 9. m.youtube.com [m.youtube.com]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. s4science.at [s4science.at]

- 13. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 15. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 16. waters.com [waters.com]

- 17. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Frontier Molecular Orbital Energies of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the triarylamine derivative, 4-bromo-N,N-bis(4-methoxyphenyl)aniline. Understanding these frontier molecular orbitals is crucial for applications in organic electronics, materials science, and drug design, as they govern the electronic and optical properties of the molecule.

Data Presentation

The following table summarizes the typical data that would be collected from experimental and computational analyses of this compound. The values presented here are hypothetical and serve as a template for reporting actual findings.

| Parameter | Experimental (Cyclic Voltammetry) | Computational (DFT) |

| HOMO Energy Level (eV) | EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] | Value from DFT calculation |

| LUMO Energy Level (eV) | ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] | Value from DFT calculation |

| Electrochemical Band Gap (eV) | Egelectrochem = ELUMO - EHOMO | - |

| Optical Band Gap (eV) | Egopt (from UV-Vis Spectroscopy) | - |

| Computational Band Gap (eV) | - | ELUMO - EHOMO |

Experimental and Computational Methodologies

The determination of HOMO and LUMO energy levels is typically achieved through a combination of electrochemical measurements and theoretical calculations. Cyclic voltammetry (CV) is the primary experimental technique, while Density Functional Theory (DFT) is the most common computational method.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. From the oxidation and reduction potentials of a compound, the HOMO and LUMO energy levels can be estimated.[1][2]

1. Sample Preparation:

-

A solution of this compound is prepared in a suitable solvent, such as dichloromethane or acetonitrile.

-

A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), is added to the solution to ensure sufficient conductivity.

2. Electrochemical Cell Setup:

-

Working Electrode: A glassy carbon electrode is commonly used.

-

Reference Electrode: A non-aqueous Ag/Ag+ or a saturated calomel electrode (SCE) is employed. The potential is calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[3][4]

-

Counter Electrode: A platinum wire or foil serves as the counter electrode.

3. Data Acquisition:

-

The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

-

A cyclic voltammogram is recorded by scanning the potential from an initial value to a vertex potential and then back.

-

The scan is performed to encompass the oxidation and reduction events of the compound.

-

The ferrocene/ferrocenium couple's half-wave potential (E1/2) is measured under the same conditions.

4. Data Analysis:

-

The onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas[3]:

-

EHOMO (eV) = -[Eoxonset (vs Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Eredonset (vs Fc/Fc+) + 4.8]

-

The value of 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level.[3]

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide a theoretical estimation of the HOMO and LUMO energy levels by solving the electronic structure of the molecule.

1. Molecular Structure Input:

-

The 3D structure of this compound is built using molecular modeling software.

2. Geometry Optimization:

-

The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[5]

3. Frequency Calculation:

-

A frequency calculation is performed on the optimized structure to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

4. Single-Point Energy Calculation:

-

A single-point energy calculation is then carried out on the optimized geometry to determine the energies of the molecular orbitals.

-

The energies of the HOMO and LUMO are extracted from the output of this calculation.

5. Choice of Functional and Basis Set:

-

The choice of the DFT functional and basis set can significantly impact the calculated energy levels. For triarylamine derivatives, hybrid functionals such as B3LYP or CAM-B3LYP are often used. The 6-31+G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost.[6]

Conclusion

The combination of cyclic voltammetry and DFT calculations provides a robust approach to determining the HOMO and LUMO energy levels of this compound. While experimental data for this specific compound is not yet prevalent in the literature, the detailed protocols outlined in this guide offer a clear pathway for researchers to obtain these essential electronic properties. Accurate determination of the frontier molecular orbital energies is a critical step in the rational design of novel organic materials for a wide range of applications.

References

A Technical Guide to 4-bromo-N,N-bis(4-methoxyphenyl)aniline: Suppliers, Pricing, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-N,N-bis(4-methoxyphenyl)aniline, a key intermediate in the development of advanced materials for organic electronics. This document details commercially available suppliers, current pricing, and a verified synthetic protocol, offering a valuable resource for researchers and developers in the field.

Core Compound Information

This compound , with a CAS number of 194416-45-0, is a triarylamine derivative. Its molecular structure features a central nitrogen atom bonded to a bromophenyl group and two methoxyphenyl groups. This structure imparts valuable electronic properties, making it a crucial building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The compound is typically a white to beige solid.[2][3][4]

Commercial Availability and Pricing

A variety of chemical suppliers offer this compound in quantities ranging from milligrams to kilograms. The pricing is subject to change and depends on the purity and quantity ordered. Below is a summary of key suppliers and their indicative pricing.

| Supplier | Product Number | Purity | Available Quantities | Indicative Pricing (USD) |

| Sigma-Aldrich | AMBH303C6A2A | Not specified | 250 mg, 1 g, 5 g, 25 g, 100 g | $12.65 (250 mg) - $1,009.70 (100 g) |

| TCI Chemicals | B4667 | >98.0% (HPLC) | 1 g, 5 g | Price available upon inquiry. |

| Fisher Scientific | B46671G | 98.0+% | 1 g | Price available upon inquiry.[5] |

| Greatcell Solar Materials | MS008500 | Not specified | 5 g, 10 g, 50 g, 100 g | $198.98 AUD (5 g) - $2,487.26 AUD (100 g)[3] |

| Borun New Material | Not specified | Not specified | Inquiry for details | Price available upon inquiry.[4] |

| ChemicalBook | --- | 98%, 99%, 99.5% | g, kg | $19.00 - $357.00 / g; $1.00 - $200.00 / kg (from various listed suppliers)[6] |

| Wuhan Kemi-Works Chemical Co., Ltd. | Not specified | Not specified | MOQ: 1 kg | $10 - $100 / kg (FOB)[7] |

| Watson International Ltd | Not specified | 98% min | Min. Order: 1 g | Price available upon inquiry.[8] |

Experimental Protocol: Synthesis of this compound

The following is a common and effective method for the synthesis of this compound via electrophilic bromination of 4,4'-dimethoxytriphenylamine.

Materials:

-

4,4'-Dimethoxytriphenylamine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 9.0 g (29.5 mmol) of 4,4'-dimethoxytriphenylamine in 100 mL of dimethylformamide (DMF).

-

Preparation of Brominating Agent: In a separate flask, dissolve 5.25 g (29.5 mmol) of N-bromosuccinimide (NBS) in 30 mL of DMF.

-

Reaction: Slowly add the NBS solution dropwise to the solution of 4,4'-dimethoxytriphenylamine while stirring at room temperature.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 23 hours.[6]

-

Quenching and Extraction: Once the reaction is complete, quench the reaction by pouring the mixture into 600 mL of water. Extract the product with dichloromethane (4 x 150 mL).[6]

-

Washing and Drying: Combine the organic layers and wash with a saturated sodium thiosulfate solution (4 x 150 mL) to remove any unreacted bromine. Dry the organic layer over anhydrous sodium sulfate.[6]

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a 5:1 mixture of hexane and ethyl acetate as the eluent. This should yield the pure this compound.[6]

Experimental Workflow

The synthesis of this compound can be visualized as a straightforward workflow.

Caption: Synthetic workflow for this compound.

Applications in Materials Science

This compound serves as a versatile building block in the synthesis of more complex organic electronic materials. The bromo-functional group provides a reactive site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the facile introduction of various functional groups to tune the optical and electronic properties of the final material.

The triphenylamine core is an excellent hole-transporting moiety due to its low ionization potential and good charge-carrier mobility. The methoxy groups further modulate the electronic properties of the molecule. These characteristics make it a sought-after precursor for the synthesis of:

-

Hole-Transporting Materials (HTMs): For use in perovskite solar cells and OLEDs.

-

Organic Semiconductors: As a component in organic thin-film transistors (OTFTs).

-

Non-linear Optical (NLO) Materials: For applications in photonics and optoelectronics.

Logical Relationship of Material Synthesis

The utility of this compound as a building block can be represented in the following diagram.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromo-4',4''-dimethoxytriphenylamine | 194416-45-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound [greatcellsolarmaterials.com]

- 4. This compound | Borun New Material - ChemBorun [chemborun.com]

- 5. 4-Bromo-4',4″-dimethoxytriphenylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound | 194416-45-0 [chemicalbook.com]

- 7. Chemical Material Aniline-China Chemical Material Aniline Manufacturers & Suppliers | Made in China [mm.made-in-china.com]

- 8. This compound, CasNo.194416-45-0 Watson International Ltd United Kingdom [watson.lookchem.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-bromo-N,N-bis(4-methoxyphenyl)aniline in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility over traditional liquid crystal displays. The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers (holes and electrons) within its multilayered organic semiconductor structure. Hole Transport Materials (HTMs) are a crucial component of modern OLEDs, facilitating the efficient injection of holes from the anode and their transport to the emissive layer, while also blocking the passage of electrons to the anode. This ensures that charge recombination occurs predominantly within the emissive layer, maximizing the light output of the device.

4-bromo-N,N-bis(4-methoxyphenyl)aniline is a key chemical intermediate in the synthesis of advanced triarylamine-based HTMs.[1] Its molecular structure provides a versatile platform for the development of high-performance organic semiconductors through various cross-coupling reactions. The bromine atom serves as a reactive site for the introduction of other functional groups, allowing for the fine-tuning of the material's electronic and physical properties, such as its highest occupied molecular orbital (HOMO) energy level, charge carrier mobility, and thermal stability. These properties are paramount for achieving high efficiency, brightness, and operational lifetime in OLED devices.

This document provides detailed application notes and generalized experimental protocols for the utilization of this compound in the synthesis of HTMs and the subsequent fabrication and characterization of OLED devices.

Data Presentation

While specific performance data for OLEDs employing HTMs directly synthesized from this compound is not extensively available in the public domain, the following tables present typical photophysical and electrochemical properties of related triarylamine-based HTMs and representative performance metrics of OLEDs incorporating such materials. This data is provided for illustrative purposes to guide researchers in the evaluation of newly synthesized materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 194416-45-0 |

| Molecular Formula | C₂₀H₁₈BrNO₂ |

| Molecular Weight | 384.27 g/mol |

| Appearance | Beige solid |

| Purity | Typically >96% |

Table 2: Representative Photophysical and Electrochemical Properties of Triarylamine-based Hole Transport Materials

| Parameter | Typical Range | Significance in OLEDs |

| HOMO Energy Level | -5.1 to -5.5 eV | Determines the energy barrier for hole injection from the anode. A good match with the anode's work function is crucial for efficient charge injection. |

| LUMO Energy Level | -2.0 to -2.5 eV | Influences the electron-blocking capability of the HTL. A higher LUMO level prevents electrons from leaking to the anode. |

| Triplet Energy (T₁) | >2.7 eV (for phosphorescent OLEDs) | Must be higher than that of the emissive dopant to prevent reverse energy transfer and ensure high phosphorescence efficiency. |

| Glass Transition Temp. (Tg) | >100 °C | A high Tg indicates good morphological stability of the thin film, which is essential for long device lifetime. |

| Hole Mobility | 10⁻⁵ to 10⁻³ cm²/Vs | A high hole mobility ensures efficient transport of holes to the emissive layer, enabling high brightness at low operating voltages. |

Table 3: Representative Performance of a Green Phosphorescent OLED Incorporating a Triarylamine-based HTL

| Parameter | Representative Value |

| Turn-on Voltage (V) | 2.5 - 4.0 |

| Maximum Luminance (cd/m²) | > 10,000 |

| Maximum Current Efficiency (cd/A) | 40 - 80 |

| Maximum Power Efficiency (lm/W) | 30 - 70 |

| Maximum External Quantum Efficiency (%) | 15 - 25 |

| Peak Emission Wavelength (nm) | ~520 |

| CIE Coordinates (x, y) | (0.30, 0.61) |

Experimental Protocols

Protocol 1: Generalized Synthesis of a Hole Transport Material via Suzuki Coupling

This protocol describes a generalized method for synthesizing a more complex HTM by reacting this compound with a boronic acid derivative.

Materials:

-

This compound

-

A suitable arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Toluene

-

Deionized water

-

Dichloromethane

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.1 equivalents) in a mixture of toluene and deionized water.

-

De-gas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

-

Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously under an inert atmosphere for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the final high-purity HTM.

-

Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines a general procedure for fabricating a multilayer OLED device using thermal evaporation.

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Detergent, deionized water, acetone, isopropanol

-

UV-ozone cleaner

-

High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)

-

Organic semiconductor materials (HTL, EML, ETL, EIL)

-

Metal for cathode (e.g., LiF/Al)

-

Quartz crystal microbalance for thickness monitoring

Procedure:

-

Substrate Cleaning:

-

Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates in an oven at 120 °C for 30 minutes.

-

Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

-

Sequentially deposit the organic layers onto the ITO substrate. A typical device structure is:

-

Hole Injection Layer (HIL), e.g., HATCN (5 nm)

-

Hole Transport Layer (HTL), the synthesized material (40 nm)

-

Emissive Layer (EML), e.g., CBP doped with Ir(ppy)₃ (8 wt%) (30 nm)

-

Electron Transport Layer (ETL), e.g., Bphen (30 nm)

-

-

Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance. Typical deposition rates are 1-2 Å/s.

-

-

Cathode Deposition:

-

Deposit the electron injection layer (EIL), e.g., Lithium Fluoride (LiF) (1 nm), at a rate of 0.1-0.2 Å/s.

-

Deposit the metal cathode, e.g., Aluminum (Al) (100 nm), at a rate of 5-10 Å/s.

-

-

Encapsulation:

-

Transfer the fabricated device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

-

Protocol 3: Characterization of the OLED Device

Procedure:

-

Current-Voltage-Luminance (J-V-L) Characteristics:

-

Use a source meter and a calibrated photodiode to measure the current density, voltage, and luminance of the device.

-

From this data, calculate the current efficiency (cd/A) and power efficiency (lm/W).

-

-

Electroluminescence (EL) Spectrum and CIE Coordinates:

-

Measure the EL spectrum of the device at a constant driving voltage using a spectroradiometer.

-

Calculate the Commission Internationale de l'Éclairage (CIE) coordinates from the EL spectrum to quantify the color of the emitted light.

-

-

External Quantum Efficiency (EQE):

-

Measure the EQE using an integrating sphere to capture all the emitted light.

-

-

Operational Lifetime:

-

Measure the time it takes for the initial luminance of the device to decrease by a certain percentage (e.g., 50%, LT₅₀) under a constant current density.

-

Mandatory Visualizations

References

Application Notes and Protocols for 4-bromo-N,N-bis(4-methoxyphenyl)aniline as a Hole Transport Material Precursor

For Researchers, Scientists, and Materials Development Professionals

Introduction

4-bromo-N,N-bis(4-methoxyphenyl)aniline is a triarylamine derivative that serves as a key building block in the synthesis of advanced organic semiconductors. Due to its chemical structure, featuring electron-rich methoxy groups and a reactive bromine site, this compound is an ideal precursor for creating high-performance hole transport materials (HTMs) used in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Its primary application lies not as a standalone HTM, but as a crucial intermediate for constructing more complex, high-efficiency HTMs through cross-coupling reactions. This document provides detailed protocols for its synthesis and its subsequent use in the preparation of an advanced spiro-configured HTM, along with a general protocol for its integration into a perovskite solar cell.

Note to the reader: The target audience of "drug development professionals" was specified in the request. However, extensive research has not revealed any direct applications of this compound in the field of drug development. Its established use is firmly within materials science and organic electronics.

Physicochemical Properties

The properties of this compound and a representative advanced HTM synthesized from it are summarized below.

| Property | This compound (Precursor) | Representative Advanced HTM (e.g., Spiro-SFX Derivative) |

| CAS Number | 194416-45-0[1] | N/A (Structure-dependent) |

| Molecular Formula | C₂₀H₁₈BrNO₂[1] | e.g., C₅₃H₄₂N₂O₄ |

| Molecular Weight | 384.27 g/mol [1] | e.g., 770.91 g/mol [2] |

| Appearance | Beige solid[1] | Typically a white to off-white powder |

| Purity | >98%[3] | >99% (sublimed) |

| Highest Occupied Molecular Orbital (HOMO) | ~ -5.1 to -5.3 eV (estimated) | ~ -5.0 to -5.2 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -1.8 to -2.0 eV (estimated) | ~ -2.0 to -2.2 eV |

| Ionization Potential | Not widely reported | ~ 5.2 to 5.4 eV |

| Solubility | Soluble in common organic solvents (e.g., toluene, THF, dichloromethane) | Generally soluble in chlorinated solvents (e.g., chlorobenzene, chloroform) |

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol describes a general method for the synthesis of the title compound via a palladium-catalyzed Buchwald-Hartwig amination reaction.[4][5]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

4-bromoaniline (1.0 eq)

-

4-iodoanisole (2.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 0.02 eq)

-

Josiphos-type phosphine ligand (e.g., SL-J009-1) (e.g., 0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (2.5 eq)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoaniline, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of 4-iodoanisole via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove palladium residues.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a beige solid.

Protocol 2: Synthesis of an Advanced Spiro-Core HTM

This protocol provides a representative method for using this compound to synthesize a high-performance HTM, such as N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine, via a double Buchwald-Hartwig amination.

Reaction Scheme:

Figure 2: Synthesis of an advanced spiro-core HTM.

Materials:

-

Spiro[fluorene-9,9'-xanthene]-2,7-diamine (1.0 eq)

-

This compound (2.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 0.05 eq)

-

Tri(tert-butyl)phosphine (P(tBu)₃) (e.g., 0.1 eq)

-

Sodium tert-butoxide (NaOtBu) (3.0 eq)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with spiro[fluorene-9,9'-xanthene]-2,7-diamine, this compound, Pd(OAc)₂, and NaOtBu.

-

Solvent and Ligand Addition: Add anhydrous toluene to the flask, followed by the addition of the P(tBu)₃ ligand.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 24-48 hours until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature, dilute with toluene, and filter through a pad of silica gel, washing with additional toluene.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel. A final purification step by sublimation is often necessary to achieve the high purity required for electronic devices.

Protocol 3: Fabrication of a Perovskite Solar Cell (n-i-p architecture)

This protocol outlines the general steps for fabricating a perovskite solar cell using a triarylamine-based HTM, such as the one synthesized in Protocol 2.[6][7][8]

Figure 3: General workflow for perovskite solar cell fabrication.

Materials & Solutions:

-

Patterned FTO-coated glass substrates

-

ETL precursor solution (e.g., TiO₂ paste or SnO₂ nanoparticle solution)

-

Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

-

HTM Solution:

-

Synthesized HTM (e.g., 70-90 mg/mL in chlorobenzene)

-

Additives: 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (e.g., 520 mg/mL in acetonitrile)

-

-

Gold evaporation source

-

Solvents for cleaning (detergent, DI water, acetone, isopropanol)

Procedure:

-

Substrate Preparation: Clean the FTO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream. An optional UV-Ozone treatment can be performed to improve the wettability.

-

ETL Deposition: Deposit a compact and/or mesoporous TiO₂ layer or a SnO₂ layer onto the FTO substrate via spin-coating or spray pyrolysis, followed by annealing at high temperature (e.g., 450-500 °C).

-